molecular formula C17H15F3N6O4S3 B10945860 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10945860
M. Wt: 520.5 g/mol
InChI Key: XRFBNNUAPBPTOX-UHFFFAOYSA-N
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Description

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrazole ring, and a bicyclic β-lactam core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps. The initial step often includes the preparation of the thiadiazole and pyrazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the final bicyclic β-lactam structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the employment of catalysts to accelerate the reaction rates. The purification process often involves crystallization and chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the thiadiazole and pyrazole rings contributes to its biological activity, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The presence of the trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid stands out due to its complex structure and diverse reactivity. The presence of both thiadiazole and pyrazole rings, along with the bicyclic β-lactam core, provides unique chemical and biological properties that are not observed in simpler thiadiazole derivatives.

Properties

Molecular Formula

C17H15F3N6O4S3

Molecular Weight

520.5 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H15F3N6O4S3/c1-6-22-23-16(33-6)32-5-7-4-31-14-10(13(28)26(14)11(7)15(29)30)21-12(27)8-3-9(17(18,19)20)24-25(8)2/h3,10,14H,4-5H2,1-2H3,(H,21,27)(H,29,30)

InChI Key

XRFBNNUAPBPTOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC(=NN4C)C(F)(F)F)SC2)C(=O)O

Origin of Product

United States

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